![molecular formula C14H18BrNO3 B6638361 (3-Bromo-5-methylphenyl)-[2-(hydroxymethyl)-5-methylmorpholin-4-yl]methanone](/img/structure/B6638361.png)
(3-Bromo-5-methylphenyl)-[2-(hydroxymethyl)-5-methylmorpholin-4-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromo-5-methylphenyl)-[2-(hydroxymethyl)-5-methylmorpholin-4-yl]methanone: is a complex organic compound featuring a brominated aromatic ring and a morpholine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and morpholine groups suggests it may exhibit unique reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-methylphenyl)-[2-(hydroxymethyl)-5-methylmorpholin-4-yl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 5-methylphenyl compounds, followed by the introduction of the morpholine ring through nucleophilic substitution reactions. The hydroxymethyl group can be introduced via a formylation reaction, followed by reduction.
Bromination: The initial step involves the bromination of 5-methylphenyl compounds using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Morpholine Introduction: The brominated intermediate undergoes nucleophilic substitution with morpholine, often in the presence of a base such as potassium carbonate.
Formylation and Reduction: The formylation of the morpholine derivative can be achieved using formaldehyde, followed by reduction to introduce the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and high-pressure reactors for nucleophilic substitution to enhance yield and efficiency. Solvent recycling and purification steps are also crucial in industrial settings to ensure the purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Major Products
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the morpholine ring is particularly interesting for designing molecules that can interact with biological targets.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for developing new drugs. Its structural features suggest it might have activity against certain diseases, potentially as an anti-inflammatory or anticancer agent.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactivity and stability.
作用机制
The mechanism of action of (3-Bromo-5-methylphenyl)-[2-(hydroxymethyl)-5-methylmorpholin-4-yl]methanone is not fully understood but is likely related to its ability to interact with biological macromolecules. The bromine atom and morpholine ring can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their function. The hydroxymethyl group may also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
相似化合物的比较
Similar Compounds
(3-Bromo-5-methylphenyl)-[2-(hydroxymethyl)-5-methylmorpholin-4-yl]methanone: can be compared to other brominated aromatic compounds and morpholine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for further chemical modifications. This makes it a valuable compound for developing new materials and pharmaceuticals.
By understanding the synthesis, reactivity, and applications of this compound, researchers can explore its full potential in various scientific and industrial fields.
属性
IUPAC Name |
(3-bromo-5-methylphenyl)-[2-(hydroxymethyl)-5-methylmorpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-9-3-11(5-12(15)4-9)14(18)16-6-13(7-17)19-8-10(16)2/h3-5,10,13,17H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAAVLFZJJJFML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1C(=O)C2=CC(=CC(=C2)C)Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
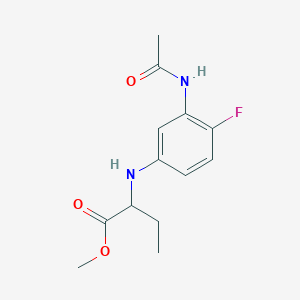
![2-[(Cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid](/img/structure/B6638296.png)
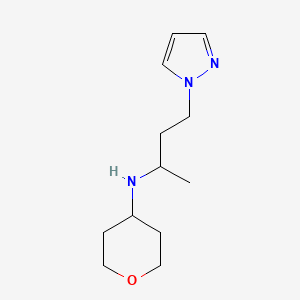
![1-[3-Chloro-4-(2-hydroxycyclohexyl)oxyphenyl]ethanone](/img/structure/B6638309.png)
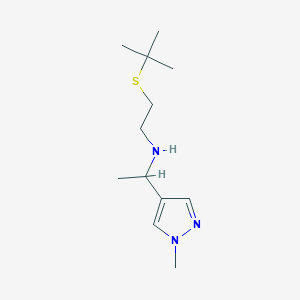
![Ethyl 2-[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]-2-methylpropanoate](/img/structure/B6638325.png)
![Methyl 2-[(2-oxo-2-pyrrolidin-1-ylethyl)amino]butanoate](/img/structure/B6638327.png)
![Ethyl 2-[(2-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate](/img/structure/B6638329.png)
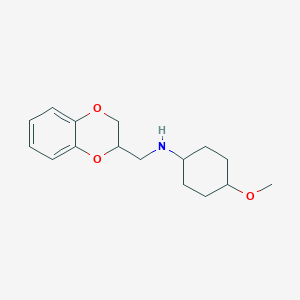
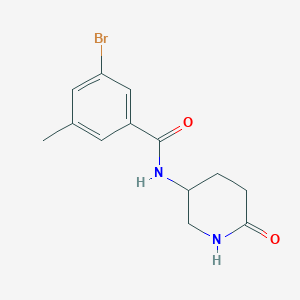
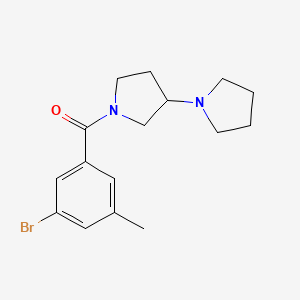
![2-[1-(Cyclopent-3-en-1-ylamino)propyl]phenol](/img/structure/B6638372.png)
![[3-[1-(Oxolan-3-yl)ethylamino]phenyl]methanol](/img/structure/B6638383.png)

